Bis(4-aminophenyl)diselenide

Übersicht

Beschreibung

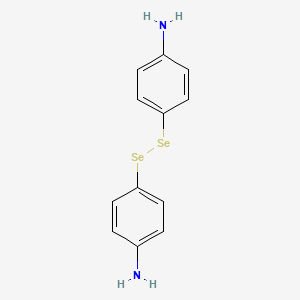

Bis(4-aminophenyl)diselenide: is an organoselenium compound with the molecular formula C₁₂H₁₂N₂Se₂ . It is characterized by the presence of two selenium atoms bonded to two 4-aminophenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(4-aminophenyl)diselenide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylselenol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, resulting in the formation of the diselenide compound .

Industrial Production Methods: Industrial production of this compound often involves the use of selenium-containing monomers and their polymerization. This method allows for the large-scale synthesis of the compound, making it suitable for various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-aminophenyl)diselenide undergoes several types of chemical reactions, including:

Reduction: Reduction of this compound can yield selenols, which are useful intermediates in organic synthesis.

Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed:

Selenoxides: Formed through oxidation reactions.

Selenols: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Bis(4-aminophenyl)diselenide

This compound is an organoselenium compound with the molecular formula C₁₂H₁₂N₂Se₂. It features two selenium atoms bonded to two 4-aminophenyl groups. This compound is used in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a catalyst in organic transformations such as cyclization, addition, and oxidative functionalization reactions. It is also used in the synthesis of novel organoseleno derivatives . For example, it can be reduced with this compound .

Biology

The compound exhibits antioxidant and antimicrobial properties, making it a valuable tool in biological research. Studies have explored its mechanism of action against cancer cell lines, revealing insights into how it induces cytotoxic effects. The compound's ability to modulate cellular redox states has been linked to its antitumor activity. Additionally, its interactions with other compounds have been investigated to enhance its efficacy in therapeutic applications.

In vitro studies have also shown that this compound has antileishmanial activity .

Medicine

This compound has shown potential as an anticancer and chemopreventive agent. It has been studied for its ability to inhibit the growth of cancer cells and prevent the formation of tumors. The mechanism of action of this compound involves its interaction with molecular targets and pathways in cells. The compound can modulate redox balance, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth.

Industry

In the industrial sector, this compound is used in the synthesis of selenium-containing polymers, which have applications in electronics, optics, and materials science.

Leishmanicidal Activity

Research indicates that this compound and its derivatives possess potent antileishmanial activity . Studies have focused on synthesizing new compounds containing 4-aminophenylselenocyanate and this compound entities to combat leishmaniasis .

Oral Efficacy Case Study

- This compound exhibits activity when tested in infected macrophages and has low cytotoxic activities .

- Nanostructured lipid carriers (NLC) were used to improve the bioavailability and effectiveness of a diselenide compound (2m) after oral administration .

- Loading 2m in NLC enhanced its intestinal permeability and provided plasma levels exceeding its effective concentration (IC50) .

- In mice infected with L. infantum, 2m-NLC reduced the parasite burden in the spleen, liver, and bone marrow, demonstrating similar efficacy to intravenous Fungizone .

Wirkmechanismus

The mechanism of action of bis(4-aminophenyl)diselenide involves its interaction with molecular targets and pathways in cells. The compound can modulate redox balance, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth . Additionally, this compound can interact with enzymes involved in redox regulation, further enhancing its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Diphenyl diselenide: Another organoselenium compound with similar chemical properties.

Selenocyanates: Compounds containing selenium and cyanate groups, known for their anticancer and chemopreventive activities.

Uniqueness: Bis(4-aminophenyl)diselenide is unique due to its dual amine groups, which enhance its reactivity and allow for a broader range of chemical transformations. Its ability to modulate redox balance and induce oxidative stress in cancer cells makes it a promising candidate for anticancer therapy .

Biologische Aktivität

Overview

Bis(4-aminophenyl)diselenide (BAPD), with the molecular formula , is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by two selenium atoms bonded to two 4-aminophenyl groups, which contribute to its unique properties and potential therapeutic applications.

Antioxidant Activity

BAPD exhibits significant antioxidant properties , primarily through its ability to scavenge reactive oxygen species (ROS). This activity suggests potential applications in preventing oxidative stress-related diseases. The compound's mechanism involves modulating redox balance, which can lead to the generation of ROS that induce apoptosis in cancer cells.

Antimicrobial and Leishmanicidal Activity

Recent studies have highlighted BAPD's effectiveness against Leishmania species, particularly Leishmania infantum . It has shown promising results as a leishmanicidal agent, with low cytotoxicity in host cells, indicating a favorable selectivity index . The compound acts by inhibiting trypanothione reductase (TR), an essential enzyme for the survival of the parasite, leading to effective parasite growth inhibition .

Anticancer Potential

BAPD has been investigated for its anticancer properties , demonstrating the ability to inhibit the growth of various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through ROS-mediated pathways. The selectivity and potency of BAPD against specific cancer types, such as breast adenocarcinoma (MCF-7), have been noted, with IC50 values suggesting effective concentrations for therapeutic use .

The biological activity of BAPD is largely attributed to its interaction with molecular targets within cells. It modulates redox signaling pathways, which can lead to increased oxidative stress in cancer cells, promoting apoptosis. Additionally, its role as a TR inhibitor disrupts critical metabolic processes in parasites, enhancing its leishmanicidal efficacy .

Comparative Analysis

To better understand BAPD's activity, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Leishmanicidal Activity | Selectivity Index |

|---|---|---|---|---|

| This compound | High | Moderate | High | Favorable |

| Diphenyl diselenide | Moderate | High | Moderate | Variable |

| Selenocyanates | Low | High | Low | Low |

This table illustrates that while BAPD shows robust antioxidant and leishmanicidal activities, its anticancer effects are moderate compared to some other organoselenium compounds.

Case Studies and Research Findings

- Leishmaniasis Treatment : A study demonstrated that BAPD loaded into nanostructured lipid carriers significantly improved oral bioavailability and efficacy in treating L. infantum-infected mice. The formulation provided plasmatic levels above the effective concentration necessary for therapeutic action .

- Cancer Cell Inhibition : Research indicated that BAPD exhibited cytotoxic effects across multiple cancer cell lines, with a notable selectivity for MCF-7 cells. Flow cytometry analysis revealed that BAPD induces G2/M phase arrest and apoptosis in a dose-dependent manner .

- Mechanistic Insights : Investigations into the mechanisms revealed that BAPD functions as a ROS scavenger and glutathione peroxidase mimetic, enhancing its cytotoxic effects against cancer cells while maintaining lower toxicity levels in normal cells .

Eigenschaften

IUPAC Name |

4-[(4-aminophenyl)diselanyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWRUFUXIJXQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Se][Se]C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189012 | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35507-35-8 | |

| Record name | Bis(4-aminophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35507-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, p,p'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.